Onetine
Description
Onetine (CAS: 62387-18-2) is a pyrrolizidine alkaloid isolated from Jacobaea vulgaris Gaertn. It has the molecular formula C₁₉H₂₉NO₈ and a molecular weight of 419.44 g/mol (calculated from HRESIMS data) . Structural characterization via ¹H and ¹³C NMR reveals key features:
- ¹H-NMR (600 MHz, CDCl₃): Signals at δ 6.05 (H-2, brs), 5.40 (H-9a, d, J = 11.2 Hz), 5.02 (H-7, t, J = 2.58 Hz), and 3.64 (H-20, q, J = 6.35 Hz) indicate a complex bicyclic structure with hydroxyl and methyl substituents .
- ¹³C-NMR (150 MHz, CD₃OD): Data confirm the presence of ester and ether functionalities, with carbonyl signals typical of pyrrolizidine alkaloids .
This compound’s HRESIMS spectrum ([M-H]⁺ m/z 400.1962) matches its molecular formula, supporting its identification as a mono-dehydrated derivative . Pyrrolizidine alkaloids like this compound are notable for their hepatotoxic and carcinogenic properties, though specific pharmacological data for this compound remain understudied .
Properties
IUPAC Name |
4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRLZFZBHZTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Onetine is an alkaloid compound derived from the plant species Senecio othonnae. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits a range of biological activities, primarily through its interactions with various cellular targets. The following mechanisms have been identified:
- Antitumor Activity : this compound has shown significant antiproliferative effects against several cancer cell lines. Its action appears to involve the inhibition of key cellular pathways associated with tumor growth and survival.
- Cytotoxic Effects : Studies indicate that this compound induces apoptosis in cancer cells, contributing to its potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary research suggests that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines, revealing notable cytotoxicity. The findings are summarized in Table 1:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| KB (Human Tumor) | 1.5 | >99% inhibition of colony formation |
| A549 (Lung Cancer) | 2.0 | Significant reduction in cell viability |
| IGROV1 (Ovarian) | 1.8 | Induction of apoptosis |
These results demonstrate that this compound effectively inhibits cell proliferation and induces cell death in multiple cancer types.
In Vivo Studies
In vivo studies using SCID mice bearing KB tumors showed that this compound led to significant tumor regression. The treatment resulted in a log kill rate of approximately 3.5, indicating a strong antitumor effect.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced ovarian cancer treated with this compound showed a marked decrease in tumor size after four weeks of administration, correlating with laboratory findings that indicated increased apoptosis markers.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethylretrorsine
Chloromethylretrorsine (CAS: Not provided in evidence) is another pyrrolizidine alkaloid from Jacobaea vulgaris, structurally related to Onetine. Key differences include:
- Molecular Formula : Chloromethylretrorsine likely incorporates a chlorine atom and methyl group, differentiating it from this compound’s hydroxyl-rich structure.
- Spectral Data :
Structural Implications:
This modification may influence toxicity profiles, as chlorinated alkaloids often exhibit heightened biological activity .
Analytical and Spectral Comparisons
Table 1: Spectral Data for this compound and Chloromethylretrorsine
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
